molecular formula C3H3F3 B3031633 1,1,3-Trifluoroprop-1-ene CAS No. 58777-31-4

1,1,3-Trifluoroprop-1-ene

Cat. No. B3031633
CAS RN: 58777-31-4
M. Wt: 96.05 g/mol
InChI Key: URZZGOOCQOQVOC-UHFFFAOYSA-N
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Description

1,1,3-Trifluoroprop-1-ene is a colorless gas with the chemical formula C₃H₃F₃ . It is an unsaturated compound containing both fluorine and chlorine atoms. The molecule features a double bond between the carbon atoms, making it an alkene . Its systematic IUPAC name is 1,1,3-Trifluoro-1-propene .


Molecular Structure Analysis

The molecular structure of 1,1,3-Trifluoroprop-1-ene consists of three carbon atoms ©, three hydrogen atoms (H), and three fluorine atoms (F). The central carbon atom is doubly bonded to one of the adjacent carbons and singly bonded to the other. The chlorine atom is attached to the terminal carbon. The molecule adopts a linear geometry due to the double bond .

Scientific Research Applications

1. Medicinal Chemistry and Drug Development

1,1,3-Trifluoroprop-1-ene (TFPE) has shown potential in medicinal chemistry. For instance, a study by Ikeda (2019) discussed the development of a new fluorination reagent, CF3CH=CHTMS (1), from commercially available chemicals. This reagent was used to introduce the TFPE group into molecules, demonstrating enhanced pharmaceutical activity in an indometacin analogue with a TFPE group compared to the original indometacin (Ikeda, 2019).

2. Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, such as 3-(3,3,3-trifluoroprop-1-en-2-yl)furans, involves palladium-catalyzed cyclization-isomerization. Zhang, Zhao, and Lu (2007) reported the successful synthesis of these compounds through a series of steps, highlighting the versatility of TFPE in chemical synthesis (Zhang, Zhao, & Lu, 2007).

3. Applications in Organic Synthesis

The generation and application of 1-trifluoromethylvinyllithium, derived from TFPE, has been explored for synthesizing CF3-containing allylic alcohols and vinyl ketones. Nadano et al. (2010) demonstrated its versatility in organic synthesis, including the Pauson-Khand reaction and Nazarov cyclization (Nadano et al., 2010).

4. Refrigerant and Thermodynamic Properties

TFPE has potential applications as a refrigerant due to its low global warming potential. Studies like Yin et al. (2020) have measured its saturated vapor pressure and gaseous pvT properties, providing valuable data for its application in refrigeration systems (Yin, Ke, Zhao, & Ma, 2020).

properties

IUPAC Name

1,1,3-trifluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3/c4-2-1-3(5)6/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZZGOOCQOQVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629199
Record name 1,1,3-Trifluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-Trifluoroprop-1-ene

CAS RN

58777-31-4
Record name 1,1,3-Trifluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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